molecular formula C19H33N3O4 B127698 (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 816444-90-3

(1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid

Numéro de catalogue: B127698
Numéro CAS: 816444-90-3
Poids moléculaire: 367.5 g/mol
Clé InChI: ODCGBMOBUUHGRG-ZDEQEGDKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a bicyclic derivative featuring a 3-azabicyclo[3.1.0]hexane core substituted with a tert-butylureido-modified valine residue and a carboxylic acid group. Its molecular complexity arises from the stereospecific arrangement of substituents, including the (1R,2S,5S) configuration of the bicyclic scaffold and the (S)-configured ureido side chain. Synthetically, it is prepared via hydrolysis of ester intermediates (e.g., compound 2–2) using lithium hydroxide in THF/water, followed by acidification and chromatographic purification .

Mécanisme D'action

Target of Action

Boceprevir Metabolite M4, also known as Boceprevir, is a potent inhibitor of the hepatitis C virus NS3/4A protease . This enzyme, encoded by HCV genotypes 1 and 4, is essential for viral replication .

Mode of Action

Boceprevir interacts with the active site of the NS3/4A protease , inhibiting its function . This protease mediates the cleavage of the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B . By inhibiting this process, Boceprevir effectively halts the replication of the virus .

Biochemical Pathways

The primary biochemical pathway affected by Boceprevir is the HCV replication pathway . By inhibiting the NS3/4A protease, Boceprevir prevents the maturation of viral proteins, thereby disrupting the viral replication process .

Pharmacokinetics

Boceprevir is metabolized by metabolic routes common to many other drugs and is an inhibitor of cytochrome P450 (CYP) 3A4/5 . This has implications for potential drug-drug interactions when Boceprevir is administered with other therapies . Boceprevir is primarily eliminated in the feces (79%) with a small amount eliminated in the urine (9%). Approximately 8% and 3% is excreted as the parent compound in the feces and urine respectively .

Result of Action

The inhibition of the NS3/4A protease by Boceprevir results in a disruption of the HCV replication process . This leads to a reduction in the viral load and can result in a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Boceprevir can be influenced by various environmental factors. For instance, the presence of other medications that are metabolized by the same pathways as Boceprevir can lead to drug-drug interactions . Additionally, the efficacy of Boceprevir can be influenced by the genotype of the HCV, as it is specifically effective against genotypes 1 and 4 .

Activité Biologique

The compound (1R,2S,5S)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2-carboxylic acid , commonly referred to by its CAS number 394735-26-3, is a member of the azabicycloalkane family. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology.

  • Molecular Formula : C20H34N2O5
  • Molecular Weight : 382.49 g/mol
  • CAS Number : 394735-26-3

Structural Characteristics

The compound features a bicyclic structure with an aza group and a carboxylic acid functional group, which contributes to its biological activity. The presence of the tert-butylureido moiety enhances its interaction with biological targets.

Research indicates that this compound may exhibit inhibitory effects on specific enzymes or pathways involved in disease processes. Its structure suggests potential interactions with receptors or enzymes pertinent to various therapeutic areas.

Antiviral Activity

One of the most notable aspects of this compound's biological activity is its antiviral properties. It has been studied for its effectiveness against viral infections, particularly hepatitis C virus (HCV). The compound acts as a protease inhibitor, disrupting the viral replication cycle.

Case Study: Hepatitis C Inhibition

In a study examining the efficacy of various azabicyclo compounds against HCV, this compound demonstrated significant antiviral activity. The study highlighted:

  • IC50 Values : The compound showed an IC50 value in the low micromolar range, indicating potent inhibition of HCV replication.
  • Mechanistic Insights : Further analysis revealed that the compound inhibits the NS3/4A protease, crucial for viral maturation.

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of this compound on human cell lines, it was found to possess a favorable selectivity index, suggesting that it can effectively inhibit viral targets without causing significant toxicity to host cells.

Comparative Analysis

To better understand the biological activity of this compound in relation to other similar compounds, a comparative analysis can be useful:

Compound NameCAS NumberMolecular WeightIC50 (µM)Target
This compound394735-26-3382.492.5HCV NS3/4A
Compound AXXXXXXXXXXXX
Compound BYYYYYYYYYYYY

Future Directions

The ongoing research into this compound is promising. Future studies may focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced side effects.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound with high enantiomeric purity, and what strategies address stereochemical control?

  • Methodological Answer : Synthesis requires precise stereochemical control due to multiple stereocenters and a rigid bicyclic core. Strategies include:

  • Chiral auxiliaries : Use of tert-butyl groups (e.g., tert-butoxycarbonyl protection in analogous bicyclic systems) to stabilize intermediates and direct stereochemistry .
  • Ring-closing reactions : Employing azabicyclo[3.1.0]hexane precursors with pre-defined stereochemistry to minimize epimerization .
  • Enantioselective catalysis : Asymmetric hydrogenation or enzymatic resolution for chiral centers in the ureido and butanoyl substituents .

Q. How can the stereochemistry of this compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY to confirm spatial arrangement of substituents on the bicyclic scaffold. For example, coupling constants (JJ) between protons on adjacent carbons can indicate axial/equatorial orientations .
  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for polar substituents (e.g., hexane/isopropanol with 0.1% TFA) to separate enantiomers. Evidence from similar azabicyclo compounds shows that minor chromatographic adjustments resolve co-eluting epimers .
  • X-ray crystallography : Single-crystal analysis to unambiguously assign absolute configuration, particularly for the bicyclo[3.1.0]hexane core .

Advanced Research Questions

Q. How can Bayesian optimization or heuristic algorithms improve reaction yield and stereoselectivity in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, Bayesian optimization has outperformed manual tuning in analogous bicyclic systems by iteratively predicting high-yield conditions .
  • Machine learning : Train models on historical reaction data (e.g., yields, ee%) to predict optimal conditions for critical steps like urea formation or aza-Michael additions .

Q. How can contradictions in stereochemical outcomes from different synthetic routes be systematically analyzed?

  • Methodological Answer :

  • Byproduct profiling : LC-MS or HRMS to identify diastereomeric byproducts (e.g., incorrect tert-butylureido orientation). For example, analogs with trifluoroacetamido groups show byproducts from incomplete acyl transfer, resolved via kinetic studies .
  • Computational modeling : DFT calculations to compare activation energies of competing pathways (e.g., SN2 vs. SN1 mechanisms during bicyclo ring formation) .

Q. What computational strategies predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., proteases) by aligning the bicyclic core’s carboxylate group with catalytic residues. Adjust force fields to account for tert-butylureido hydrophobicity .
  • MD simulations : Simulate conformational flexibility of the 3-aza-bicyclo[3.1.0]hexane scaffold to assess stability in binding pockets over time .

Q. What mechanisms drive byproduct formation during the final coupling step, and how can they be suppressed?

  • Methodological Answer :

  • Kinetic control : Lower reaction temperatures (0–5°C) during carbodiimide-mediated coupling to minimize racemization of the carboxylic acid moiety .
  • Protection/deprotection : Temporarily protect the ureido group with Boc to prevent nucleophilic side reactions. For example, tert-butyl protection in similar systems reduces undesired acylations .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of 3-azabicyclo[3.1.0]hexane derivatives, which vary in substituents and stereochemistry. Below is a comparative analysis with structurally related analogs:

Key Observations :

  • Substituent Effects : The tert-butylureido group in the target compound introduces hydrogen-bonding capacity absent in Boc- or dichloro-substituted analogs. This may enhance target affinity in biological systems .
  • Synthetic Routes : Hydrolysis of esters (e.g., methyl or benzhydryl esters) is a common step, but the choice of base (LiOH vs. NaOH) and purification methods vary .

Key Observations :

  • Lipophilicity : The tert-butylureido and dimethyl groups in the target compound likely increase logP compared to dichloro or carbamoyl derivatives, impacting membrane permeability .
  • Safety : Boc-protected analogs exhibit moderate hazards (e.g., H302), suggesting the target compound may require similar handling precautions .

Méthodes De Préparation

Synthesis of the 3-Aza-bicyclo[3.1.0]hexane Core

The 3-aza-bicyclo[3.1.0]hexane scaffold is central to the target compound. Two primary methods have been developed for constructing this bicyclic system:

Silver(I)-Catalyzed Oxidative Cyclopropanation

A highly atom-economical approach involves Ag(I)-catalyzed oxidative cyclopropanation of 1,6-enynes. This method, reported by Li et al., enables the formation of 3-aza-bicyclo[3.1.0]hexane derivatives in one step under mild conditions (20 mol% AgNO₃, air as oxidant) . The reaction proceeds via a proposed silver carbenoid intermediate, yielding functionalized bicyclic structures with good to excellent yields (75–92%) . For the target compound, a 1,6-enyne precursor bearing a pre-installed carboxylic acid moiety (e.g., as an ester or nitrile) would allow direct access to the 2-carboxylic acid functionality after hydrolysis.

Key Advantages :

  • No external oxidants required (air serves as the terminal oxidant).

  • Gram-scale synthesis demonstrated .

  • Compatible with heteroatom-tethered substrates.

Photoredox (3 + 2) Annulation of Cyclopropenes

An alternative route employs photoredox-catalyzed (3 + 2) annulation between cyclopropenes and aminocyclopropanes . Using iridium or organic photoredox catalysts under blue LED irradiation, this method constructs bicyclo[3.1.0]hexanes with all-carbon quaternary centers. For the target molecule, a cyclopropene bearing a 6,6-dimethyl substituent and an aminocyclopropane with a carboxylic acid-protecting group (e.g., methyl ester) would yield the core structure. The reaction is highly diastereoselective (>20:1 dr) when using difluorocyclopropenes , ensuring the desired (1R,2S,5S) configuration.

Optimization Considerations :

  • Diastereoselectivity depends on cyclopropene substituents (fluorine atoms enhance selectivity) .

  • Yields range from 60–85% for analogous systems .

Synthesis of the (S)-2-(3-tert-Butylureido)-3,3-dimethylbutanoyl Side Chain

The tert-butylureido fragment is synthesized via a two-step sequence:

Preparation of tert-Butylamine

tert-Butylamine, a key precursor, is synthesized from methyl tert-butyl ether (MTBE) and urea under sulfuric acid catalysis . The process involves:

  • Formation of tert-butylurea : MTBE reacts with urea in concentrated H₂SO₄ at 20–25°C, yielding tert-butylurea in >90% yield .

  • Alkaline hydrolysis : tert-Butylurea is treated with 40% NaOH under reflux, distilling tert-butylamine at 42–46°C with >98% yield and >95% purity .

Critical Parameters :

  • Temperature control during MTBE addition (20–25°C) prevents side reactions .

  • Excess NaOH ensures complete hydrolysis.

Ureido Group Installation

The (S)-2-amino-3,3-dimethylbutanoyl intermediate is coupled with tert-butyl isocyanate to form the ureido group. Enantioselective synthesis of the (S)-configured amino acid is achieved via:

  • Asymmetric hydrogenation : Using a chiral Ru catalyst (e.g., Noyori-type) for ketone precursors.

  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic amines.

Coupling Conditions :

  • tert-Butyl isocyanate reacts with the amino group in dichloromethane at 0°C .

  • Triethylamine as base ensures efficient urea formation.

Assembly of the Full Molecule

Peptide Coupling

The bicyclic core (as a carboxylic acid) and the ureido side chain (as an acyl chloride or activated ester) are joined via peptide coupling. Preferred methods include:

  • EDCl/HOBt-mediated coupling : Yields amide bonds with minimal racemization.

  • DMT-MM activation : Efficient for sterically hindered substrates.

Stereochemical Integrity :

  • The (S)-configuration of the acyl side chain is preserved by using coupling agents that avoid epimerization (e.g., low-temperature conditions) .

Final Deprotection and Purification

If protecting groups (e.g., methyl esters) are used on the bicyclic core, final hydrolysis with LiOH or NaOH yields the free carboxylic acid. Purification via recrystallization or chiral HPLC ensures enantiomeric excess >99%.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Ag Catalysis) Method 2 (Photoredox)
Bicyclo Core Yield 75–92%60–85%
Diastereoselectivity Not reported>20:1 dr
Scale-Up Feasibility Gram-scale demonstratedMultigram possible
Functional Group Compatibility Tolerates esters/nitrilesRequires fluorinated cyclopropenes

Challenges and Optimization Opportunities

  • Stereochemical Control : While photoredox annulation offers high diastereoselectivity , enantioselective variants for the Ag-catalyzed route remain unexplored .

  • Urea Stability : The tert-butylureido group may require inert atmospheres during coupling to prevent decomposition.

  • Solubility Issues : The 6,6-dimethyl substituent on the bicyclo core reduces solubility in polar solvents, necessitating toluene or THF for reactions.

Propriétés

IUPAC Name

(1R,2S,5S)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4/c1-17(2,3)13(20-16(26)21-18(4,5)6)14(23)22-9-10-11(19(10,7)8)12(22)15(24)25/h10-13H,9H2,1-8H3,(H,24,25)(H2,20,21,26)/t10-,11-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCGBMOBUUHGRG-ZDEQEGDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468137
Record name (1R,2S,5S)-3-[N-(tert-Butylcarbamoyl)-3-methyl-L-valyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816444-90-3
Record name (1R,2S,5S)-3-((2S)-2-((((1,1-Dimethylethyl)amino)carbonyl)amino)-3,3-dimethyl-1-oxobutyl)-6,6-dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0816444903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S,5S)-3-[N-(tert-Butylcarbamoyl)-3-methyl-L-valyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,5S)-3-((2S)-2-((((1,1-DIMETHYLETHYL)AMINO)CARBONYL)AMINO)-3,3-DIMETHYL-1-OXOBUTYL)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX2Y9CCT6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.